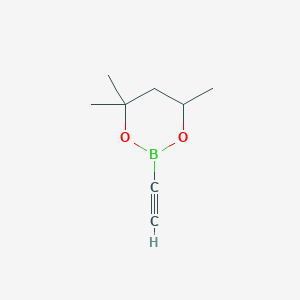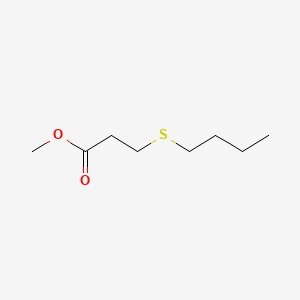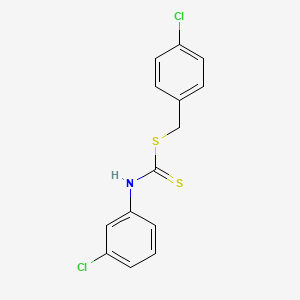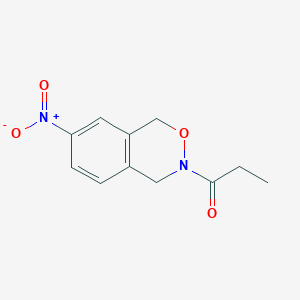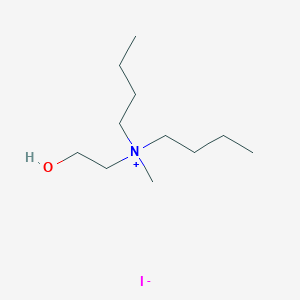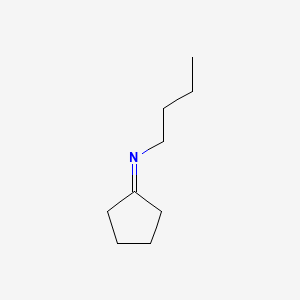
N-Butylcyclopentanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butylcyclopentanimine is an organic compound with the molecular formula C₉H₁₇N It is a cyclic imine, specifically a derivative of cyclopentanimine where a butyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylcyclopentanimine can be synthesized through the reaction of cyclopentanone with n-butylamine. The reaction typically involves the condensation of these two reactants under controlled conditions to form the imine. The general reaction is as follows:
[ \text{Cyclopentanone} + \text{n-Butylamine} \rightarrow \text{this compound} + \text{Water} ]
The reaction is usually carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where cyclopentanone and n-butylamine are reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Butylcyclopentanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The nitrogen atom in the imine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: N-Butylcyclopentylamine.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
N-Butylcyclopentanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
N-Butylcyclopentanimine can be compared with other cyclic imines and amines:
Cyclopentanimine: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain conditions.
N-Butylcyclohexanimine: Similar structure but with a six-membered ring, which may affect its reactivity and stability.
N-Butylpyrrolidine: A five-membered ring amine, which differs in its electronic and steric properties.
Uniqueness: this compound’s unique structure, with a five-membered ring and a butyl group, provides a balance of hydrophobicity and reactivity that is not found in many other compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Comparison with Similar Compounds
- Cyclopentanimine
- N-Butylcyclohexanimine
- N-Butylpyrrolidine
- N-Butylpiperidine
This comprehensive overview highlights the significance of N-Butylcyclopentanimine in various fields and its potential for further research and application
Properties
CAS No. |
6407-38-1 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-butylcyclopentanimine |
InChI |
InChI=1S/C9H17N/c1-2-3-8-10-9-6-4-5-7-9/h2-8H2,1H3 |
InChI Key |
JRSKPPVGWBNMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



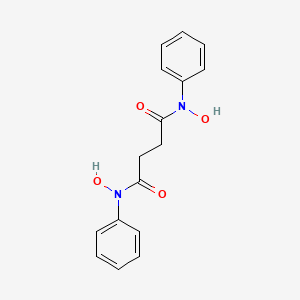
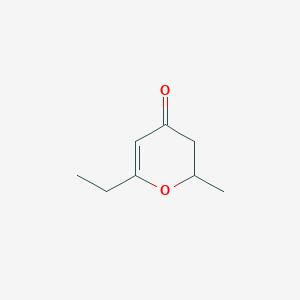
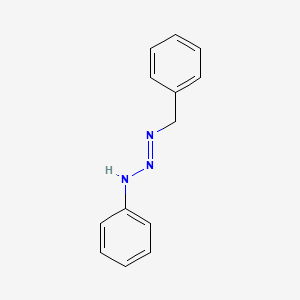
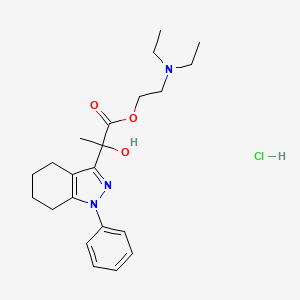
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

